molecular formula C16H20O4 B1345391 trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-73-4

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1345391
CAS No.: 735274-73-4
M. Wt: 276.33 g/mol
InChI Key: BFSKIJULWXKKEX-NWDGAFQWSA-N
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Description

trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound characterized by its cyclohexane ring substituted with a carboxylic acid group and a 2-(2-methoxyphenyl)-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the 2-(2-Methoxyphenyl)-2-oxoethyl intermediate: This can be achieved through the Friedel-Crafts acylation of anisole (methoxybenzene) with an appropriate acyl chloride, such as 2-oxoethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclohexane ring functionalization: The intermediate is then reacted with cyclohexanone in the presence of a base, such as sodium hydride, to form the desired cyclohexane derivative.

    Carboxylation: Finally, the cyclohexane derivative is carboxylated using carbon dioxide under high pressure and temperature conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and carboxylation steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction of the ketone group in the 2-(2-methoxyphenyl)-2-oxoethyl moiety can yield alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymer matrices to modify their physical properties, such as thermal stability and mechanical strength.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives, providing improved adhesion and durability.

Mechanism of Action

The mechanism by which trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its application. In drug development, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    trans-2-[2-(2-Hydroxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its hydroxyl and chloro analogs, potentially offering different biological activities and applications.

Properties

IUPAC Name

(1R,2S)-2-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-15-9-5-4-8-13(15)14(17)10-11-6-2-3-7-12(11)16(18)19/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,18,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKIJULWXKKEX-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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